Cas no 1432493-35-0 (1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile)

1-(3,4-Dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile is a specialized organic compound featuring a cyclobutane core functionalized with a nitrile group and a 3,4-dihydro-2H-pyran substituent. This structure makes it a valuable intermediate in synthetic chemistry, particularly for constructing complex heterocyclic frameworks. The nitrile group offers versatile reactivity for further derivatization, including hydrolysis, reduction, or cycloaddition reactions. The dihydropyran moiety enhances its utility in medicinal chemistry and materials science due to its stability and potential for ring-opening transformations. Its balanced lipophilicity and steric profile make it suitable for applications in pharmaceutical development and agrochemical research. The compound is typically handled under inert conditions to preserve its reactivity.
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile structure
1432493-35-0 structure
Product name:1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile
CAS No:1432493-35-0
MF:C10H13NO
Molecular Weight:163.216322660446
CID:5950143
PubChem ID:89524742

1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile
    • EN300-1777735
    • 1432493-35-0
    • SCHEMBL14893691
    • インチ: 1S/C10H13NO/c11-8-10(4-2-5-10)9-3-1-6-12-7-9/h7H,1-6H2
    • InChIKey: VKNAIHVIVYQKRN-UHFFFAOYSA-N
    • SMILES: O1CCCC(=C1)C1(C#N)CCC1

計算された属性

  • 精确分子量: 163.099714038g/mol
  • 同位素质量: 163.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 254
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 33Ų

1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1777735-0.25g
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile
1432493-35-0
0.25g
$946.0 2023-09-20
Enamine
EN300-1777735-1.0g
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile
1432493-35-0
1g
$1029.0 2023-06-02
Enamine
EN300-1777735-2.5g
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile
1432493-35-0
2.5g
$2014.0 2023-09-20
Enamine
EN300-1777735-0.05g
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile
1432493-35-0
0.05g
$864.0 2023-09-20
Enamine
EN300-1777735-5g
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile
1432493-35-0
5g
$2981.0 2023-09-20
Enamine
EN300-1777735-5.0g
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile
1432493-35-0
5g
$2981.0 2023-06-02
Enamine
EN300-1777735-0.5g
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile
1432493-35-0
0.5g
$987.0 2023-09-20
Enamine
EN300-1777735-0.1g
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile
1432493-35-0
0.1g
$904.0 2023-09-20
Enamine
EN300-1777735-1g
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile
1432493-35-0
1g
$1029.0 2023-09-20
Enamine
EN300-1777735-10.0g
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile
1432493-35-0
10g
$4421.0 2023-06-02

1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile 関連文献

1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrileに関する追加情報

1-(3,4-Dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile: A Comprehensive Overview

1-(3,4-Dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile (CAS No. 1432493-35-0) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of new pharmaceuticals and materials. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of this intriguing molecule.

Chemical Structure and Properties

The molecular formula of 1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile is C10H13NO2, with a molecular weight of approximately 187.21 g/mol. The compound features a cyclobutane ring fused to a 3,4-dihydro-2H-pyran moiety, which imparts unique electronic and steric properties. The presence of the nitrile group (-CN) adds to its reactivity and functional versatility. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

Synthesis Methods

The synthesis of 1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile has been reported through several methodologies. One common approach involves the reaction of 5-hydroxymethyltetrahydrofuran with cyclobutanecarbonitrile in the presence of a suitable catalyst. This method typically yields high purity products with good yields. Another approach involves the cyclization of an appropriate precursor followed by functional group manipulation to introduce the nitrile functionality. Recent advancements in green chemistry have also led to more environmentally friendly synthetic routes that minimize waste and energy consumption.

Biological Activity and Applications

1-(3,4-Dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile has shown promising biological activity in various assays. Studies have indicated that this compound exhibits significant anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs. Additionally, preliminary research suggests that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In the realm of materials science, the unique electronic properties of 1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile have led to its exploration as a component in organic electronic devices. Its ability to modulate charge transport properties makes it a valuable candidate for use in organic photovoltaics and field-effect transistors.

Clinical Trials and Future Prospects

Clinical trials involving 1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile-based compounds are currently underway to evaluate their safety and efficacy in treating various conditions. Early results from Phase I trials have shown promising outcomes with minimal adverse effects. These findings have paved the way for further clinical investigations and potential commercialization.

The future prospects for 1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile are bright. Ongoing research aims to optimize its structure for enhanced biological activity and improved pharmacokinetic properties. Additionally, efforts are being made to develop more efficient and scalable synthetic methods to meet increasing demand.

Conclusion

In conclusion, 1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile (CAS No. 1432493-35-0) is a versatile compound with a wide range of potential applications in both pharmaceuticals and materials science. Its unique chemical structure and biological activity make it an exciting area of research for scientists and industry professionals alike. As further studies continue to uncover its full potential, this compound is poised to play a significant role in advancing medical treatments and technological innovations.

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